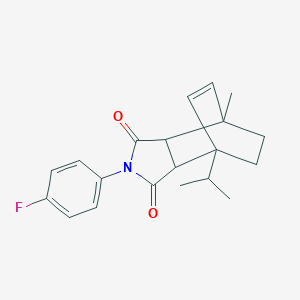
3,4-Dichloro-1-(1,1-dioxothiolan-3-yl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-1-(1,1-dioxothiolan-3-yl)pyrrole-2,5-dione, commonly known as DCPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects on developing fetuses. DCPT, on the other hand, has shown promise as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. In
Wirkmechanismus
The exact mechanism of action of DCPT is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer cell growth. DCPT has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell survival. DCPT has also been shown to inhibit the STAT3 pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
DCPT has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, DCPT has also been shown to have antioxidant activity. DCPT has been shown to scavenge free radicals, which are involved in various pathological processes, such as inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCPT is its relatively simple synthesis method and high purity product. This makes it a useful compound for laboratory experiments. However, one limitation of DCPT is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on DCPT. One area of research is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Another area of research is to investigate its potential as a treatment for cancer, particularly in combination with other anti-cancer drugs. Additionally, there is potential for DCPT to be used as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress. Further research is needed to fully understand the potential applications of DCPT in these areas.
Synthesemethoden
The synthesis of DCPT involves the reaction of thalidomide with thionyl chloride and phosphorus pentachloride to form the intermediate compound, 3,4-dichloro-1-(1,1-dioxothiolan-3-yl)pyrrole. This intermediate is then oxidized with potassium permanganate to yield DCPT. The synthesis process is relatively straightforward and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
DCPT has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as an anti-inflammatory agent. DCPT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, DCPT has also been investigated as a potential treatment for cancer. Studies have shown that DCPT can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells. DCPT has been shown to be effective against various types of cancer, including leukemia, multiple myeloma, and prostate cancer.
Eigenschaften
Molekularformel |
C8H7Cl2NO4S |
|---|---|
Molekulargewicht |
284.12 g/mol |
IUPAC-Name |
3,4-dichloro-1-(1,1-dioxothiolan-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-6(10)8(13)11(7(5)12)4-1-2-16(14,15)3-4/h4H,1-3H2 |
InChI-Schlüssel |
PEWVFJVDKWKIFD-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C(C2=O)Cl)Cl |
Kanonische SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)


![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)



![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)

![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)

![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)